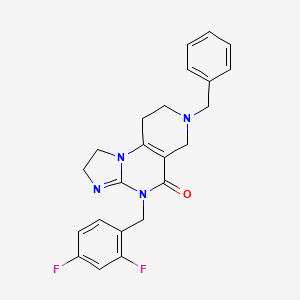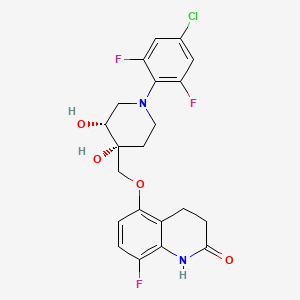
PACA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PACA is a compound that has garnered significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of propargylamines and is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plant sources. This compound is known for its antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: PACA can be synthesized through the reaction of caffeic acid with propargylamine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain pure propargyl caffeamide .
Industrial Production Methods: Industrial production of propargyl caffeamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the production of high-purity propargyl caffeamide .
Análisis De Reacciones Químicas
Types of Reactions: PACA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of propargyl caffeamide can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
PACA has a wide range of scientific research applications, including:
Anti-cancer Research: this compound has shown anti-cancer properties in some studies, making it a potential candidate for further research in cancer treatment.
Neuroprotection Research: Studies have suggested that propargyl caffeamide may have neuroprotective effects, making it a promising compound for research on neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Research: Due to its anti-inflammatory properties, propargyl caffeamide is being investigated for its potential use in treating inflammatory diseases.
Antioxidant Research: The antioxidant properties of propargyl caffeamide make it a valuable compound for research in oxidative stress-related conditions.
Mecanismo De Acción
The mechanism of action of propargyl caffeamide lies in its ability to modulate multiple signaling pathways within the body. Studies have shown that this compound exerts its antioxidant effects by scavenging free radicals and inhibiting oxidative stress-induced damage. Furthermore, propargyl caffeamide has been found to inhibit the activity of pro-inflammatory mediators, such as cytokines and chemokines, thus reducing inflammation in various tissues. Additionally, propargyl caffeamide has been shown to modulate neurotransmitter levels in the brain, particularly dopamine and serotonin, which may contribute to its neuroprotective effects .
Comparación Con Compuestos Similares
PACA can be compared with other similar compounds such as:
Caffeic Acid: Both compounds are derivatives of caffeic acid, but propargyl caffeamide has an added propargyl group, which enhances its therapeutic properties.
Propargylamine: While propargylamine is a simple propargyl compound, propargyl caffeamide combines the properties of both propargylamine and caffeic acid, making it more versatile.
N-Propargyl Caffeate: This compound is similar to propargyl caffeamide but differs in its ester linkage instead of an amide bond, which may affect its biological activity.
This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for various therapeutic applications.
Propiedades
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNWAPXINQU-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














